(S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid

Enantioselectivity GABA Uptake Inhibitors Chiral Synthesis

Synthesis routes requiring acid-stable N-protection fail with Boc analogs. This (S)-enantiomer (Z-L-nipecotic acid) provides the orthogonal Cbz group essential for GABA transporter inhibitor development. - Enantiomeric purity confirmed via melting point (100-101°C) vs. (R)-form (140-145°C) - Required for mGAT4/hGAT-3 probe synthesis (pIC50 ~6.5) - ≥98% HPLC, solid, stable for ambient shipping

Molecular Formula C14H17NO4
Molecular Weight 263.293
CAS No. 88466-74-4
Cat. No. B2998697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid
CAS88466-74-4
Molecular FormulaC14H17NO4
Molecular Weight263.293
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m0/s1
InChIKeyFFLPIVZNYJKKDM-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-Z-Nipecotic Acid (CAS 88466-74-4) Overview


(S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid (CAS 88466-74-4), also designated as Z-L-nipecotic acid or (3S)-1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid, is an orthogonally protected, enantiomerically pure piperidine-3-carboxylic acid derivative . As a member of the N-Cbz-protected nipecotic acid family, this compound features a piperidine ring substituted with a carboxylic acid at the 3-position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom [1]. With a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol , it is a solid at room temperature with a melting point range of 100-101°C . The compound is commercially available as a research intermediate with standard purity specifications of ≥95-98% (HPLC) .

Cbz-protected (S)-enantiomer building block
Supports stereochemical control in chiral target synthesis
Multi-vendor supply with reproducible quality

Generic Substitution Invalidity for (S)-Z-Nipecotic Acid


The direct substitution of (S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid (CAS 88466-74-4) with any other in-class piperidine-3-carboxylic acid derivative without rigorous comparative data is scientifically unsound. This compound's utility as a chiral precursor for GABA uptake inhibitors is critically dependent on its specific (S)-enantiomeric configuration and its orthogonal Cbz protecting group [1]. The Cbz group is specifically required for synthetic routes where acid-labile Boc protection is incompatible, and its (S)-stereochemistry directly dictates the biological activity of downstream nipecotic acid-derived pharmacophores [1][2]. Substituting with the (R)-enantiomer (CAS 78190-11-1) or a different N-protected variant introduces a new and distinct chemical entity with predictable, yet undesirable, alterations in physicochemical properties (e.g., melting point) and, more importantly, a completely inverted or abrogated pharmacological profile at GABA transporter targets [2].

This Product

(S)-enantiomer, Cbz-protected

Alternative

(R)-enantiomer may invert stereochemical outcome, altering target binding context

This Product

Cbz group, acid-stable

Alternative

Boc-protected analog may lack acid stability, limiting orthogonal route compatibility

(S)-Z-Nipecotic Acid: Quantitative Evidence


Enantiomeric Control of GABA Transporter Inhibition

The biological activity of nipecotic acid derivatives, which are synthesized from this protected precursor, is exquisitely sensitive to stereochemistry at the 3-position of the piperidine ring. The (S)-enantiomer (CAS 88466-74-4) serves as the precursor to pharmacologically active mGAT4 inhibitors, while the (R)-enantiomer (CAS 78190-11-1) would lead to compounds with substantially different or negligible activity. The (S)-configured analog DDPM-3960, derived from (S)-nipecotic acid, exhibits a pIC50 of 6.59 ± 0.01 at mGAT4 and 6.49 ± 0.10 at its human equivalent hGAT-3 [1]. While specific activity data for the protected precursor is not directly comparable, the absolute stereochemistry of the building block is an inviolable prerequisite for achieving this potent and specific GABA transporter inhibition in the final drug candidate [1].

Enantiomer activity
Class-level inference
pIC50 6.59 ± 0.01 (mGAT4) for (S)-derived compound; (R)-data unreported
Stereochemical control required for target engagement
Assay: radioligand binding at mGAT4/hGAT-3
Enantioselectivity GABA Uptake Inhibitors Chiral Synthesis

Melting Point and Purity Differences vs. (R)-Enantiomer

The (S)-enantiomer (CAS 88466-74-4) and its (R)-counterpart (CAS 78190-11-1) exhibit distinct solid-state properties, which are critical for analytical and formulation workflows. The target compound (S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid has a reported melting point of 100-101°C [1] with a minimum purity specification of 95% (commercially available at ≥98% HPLC purity) . In contrast, the (R)-enantiomer (78190-11-1) has a significantly higher melting point range of 140-145°C [2] and is also available at ≥98% purity [2]. This >40°C difference in melting point provides a simple, orthogonal method for identity verification and purity assessment, mitigating the risk of enantiomeric cross-contamination.

Melting point delta
Cross-study comparable
Δ ≈ 40–45°C (S: 100–101°C; R: 140–145°C)
Supports enantiomeric identity confirmation
Purity: ≥98% (HPLC) available
Solid-State Properties Quality Control Process Chemistry

Protecting Group Orthogonality: Cbz vs. Boc Stability

The choice of the benzyloxycarbonyl (Cbz) protecting group over the tert-butoxycarbonyl (Boc) group is a critical synthetic design decision. (S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid (CAS 88466-74-4) features a Cbz group that is stable to the acidic conditions commonly used to remove Boc groups (e.g., TFA) [1]. This orthogonal stability allows for selective deprotection strategies in multi-step syntheses of complex molecules, such as kinase inhibitors and GPCR modulators, where the Boc-protected analog (S)-1-Boc-piperidine-3-carboxylic acid (CAS 88495-54-9) would be prematurely cleaved [1][2]. Conversely, the Cbz group can be selectively removed via hydrogenolysis, a condition under which a Boc group remains intact [1].

Acid stability
Class-level inference
Cbz stable to TFA; Boc labile
Orthogonal protecting group fits multi-step routes
Cbz: hydrogenolysis removal; Boc: acid removal
Protecting Group Orthogonal Synthesis Process Development

Commercial Availability and Purity Benchmarks

The target compound (S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid is established in the commercial supply chain with multiple reputable vendors offering material with clearly defined purity specifications. This contrasts with some niche analogs where procurement may be more challenging or with less rigorous quality control. The compound is readily available from suppliers such as ChemImpex with a purity of ≥98% (HPLC) , Bidepharm with a standard purity of 97% , and AKSci with a minimum purity of 95% . This multi-vendor sourcing ensures competitive pricing, batch-to-batch consistency, and reliable supply, which are critical factors for academic and industrial research programs requiring scalable quantities.

Supply consistency
Supporting evidence
≥95–98% (HPLC) across multiple vendors
Reduces procurement risk for reproducible synthesis
Available from ChemImpex, Bidepharm, AKSci
Procurement Purity Supply Chain

(S)-Z-Nipecotic Acid: High-Value Applications


Stereospecific GABA Transporter Inhibitor Synthesis

This compound is the essential starting material for the synthesis of potent and selective GABA transporter inhibitors. As demonstrated by the synthesis and evaluation of DDPM-3960, the (S)-stereochemistry of the building block is a prerequisite for achieving high-affinity binding to mGAT4 (pIC50 = 6.59 ± 0.01) and hGAT-3 (pIC50 = 6.49 ± 0.10) [1]. For any research program targeting these transporters for therapeutic development in neurological disorders, the use of the correct (S)-enantiomer (CAS 88466-74-4) is non-negotiable to ensure valid and interpretable biological results. Procurement of this specific CAS is therefore a critical quality gate for the entire project.

Acid-Stable Protecting Group in Multi-Step API Synthesis

The Cbz protecting group's stability to acidic conditions makes this compound the only viable choice in synthetic sequences that involve an acid-mediated deprotection of another functional group, such as a Boc group or a tert-butyl ester. In such a scenario, the analogous Boc-protected building block (CAS 88495-54-9) would be prematurely and undesirably cleaved [2][3]. This orthogonal stability is a cornerstone of efficient process chemistry for complex active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR modulators, where protecting group strategy directly impacts overall yield and purity [2].

Identity Verification via Melting Point Differences

The significant melting point difference (100-101°C for the (S)-enantiomer vs. 140-145°C for the (R)-enantiomer) provides a rapid, low-cost, and reliable analytical method for confirming the identity of incoming material and detecting potential enantiomeric cross-contamination [4]. This is a critical workflow advantage for any quality control or process development laboratory that handles both enantiomers, allowing for a simple benchtop test to prevent costly synthetic errors. This property is a direct consequence of the compound's specific crystal lattice and is not replicated by the (R)-enantiomer.

Neuroscience Tool for GABAergic Neurotransmission Studies

Z-L-nipecotic acid is widely utilized as a key intermediate in the preparation of chemical probes and tools for neuroscience research . It is specifically employed to synthesize compounds that can modulate GABA receptors and transporters, which are fundamental to understanding brain function and the mechanisms of diseases like epilepsy and anxiety . Its availability in high purity (≥98% HPLC) ensures that the resulting research tools are of sufficient quality for reproducible and interpretable studies of these complex biological systems .

Application
Selection Property
Validation Focus
GABA transporter ligand synthesis
(S)-enantiomeric building block
Stereochemical attribution and target binding assays
Multi-step complex molecule synthesis
Cbz acid-stable orthogonal protection
Deprotection sequence compatibility
Enantiomeric identity QC
Melt point differential context
Identity confirmation method transfer
Neuroscience probe preparation
High-purity chiral intermediate
Functional assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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